Desonide-13C3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

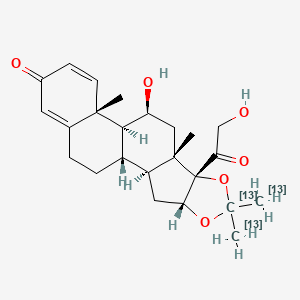

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H32O6 |

|---|---|

Molecular Weight |

419.5 g/mol |

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |

InChI |

InChI=1S/C24H32O6/c1-21(2)29-19-10-16-15-6-5-13-9-14(26)7-8-22(13,3)20(15)17(27)11-23(16,4)24(19,30-21)18(28)12-25/h7-9,15-17,19-20,25,27H,5-6,10-12H2,1-4H3/t15-,16-,17-,19+,20+,22-,23-,24+/m0/s1/i1+1,2+1,21+1 |

InChI Key |

WBGKWQHBNHJJPZ-ZVJGJQJYSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[13C](O4)([13CH3])[13CH3])C(=O)CO)CCC5=CC(=O)C=C[C@]35C)O |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Elucidating the Mechanism of Action of Desonide: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Desonide is a synthetic, non-fluorinated corticosteroid of low potency utilized topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of various dermatological conditions.[1][2][3] Its therapeutic effects are mediated through the classic corticosteroid mechanism of action, which involves interaction with intracellular glucocorticoid receptors and subsequent modulation of gene expression.[4][5] The isotopically labeled form, Desonide-13C3, while identical in its pharmacological action, serves as an indispensable analytical tool. The incorporation of three heavy carbon-13 atoms provides a distinct mass signature, enabling precise quantification in biological matrices through mass spectrometry. This is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and absorption, distribution, metabolism, and excretion (ADME) studies that are foundational to drug development and mechanistic understanding. This guide provides an in-depth exploration of the molecular mechanisms of Desonide, details key experimental protocols for its characterization, and presents representative data for the elucidation of its action.

The Core Mechanism of Action: Genomic and Non-Genomic Pathways

As a member of the corticosteroid class, Desonide's mechanism of action is multifaceted, primarily involving the modulation of gene transcription to suppress the inflammatory response.

1.1. Glucocorticoid Receptor Binding and Nuclear Translocation

Being lipophilic, Desonide penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event induces a conformational change in the GR, leading to the dissociation of chaperone proteins and the translocation of the Desonide-GR complex into the nucleus.

1.2. Modulation of Gene Expression

Once in the nucleus, the Desonide-GR complex influences gene expression through two primary pathways:

-

Transactivation: The complex can dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction enhances the transcription of genes encoding anti-inflammatory proteins such as annexin-1 (lipocortin-1), interleukin-10 (IL-10), and the interleukin-1 receptor antagonist. Annexin-1 is a key mediator, as it inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.

-

Transrepression: The Desonide-GR complex can also suppress inflammation by interfering with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This occurs through direct protein-protein interactions, which prevent these transcription factors from binding to their DNA response elements and initiating the transcription of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Additionally, corticosteroids can inhibit histone acetylation, a process that typically uncoils DNA to allow for transcription. By promoting histone deacetylation, corticosteroids can effectively "switch off" activated inflammatory genes.

1.3. Vasoconstrictive Effects

Desonide also induces vasoconstriction in the small blood vessels of the upper dermis. This narrowing of blood vessels reduces blood flow to the affected area, which helps to decrease redness and swelling associated with inflammation.

The Role of this compound in Mechanistic Studies

The mechanism of action of this compound is identical to that of unlabeled Desonide. The key difference and utility of this compound lie in its application as a stable isotope-labeled (SIL) internal standard and tracer in analytical methodologies, particularly liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic (ADME) Studies: By administering Desonide and using this compound as an internal standard, researchers can accurately quantify the concentration of the drug and its metabolites in various biological samples (e.g., plasma, urine, tissue). This is essential for determining the rate and extent of absorption, distribution, metabolism, and excretion.

-

Receptor Occupancy Studies: SIL compounds can be used in advanced imaging and quantitative techniques to determine the extent and duration of glucocorticoid receptor binding in target tissues.

-

Metabolic Profiling: The 13C label allows for the unequivocal identification of drug-derived metabolites from endogenous molecules in complex biological matrices.

Quantitative Data Summary

| Parameter | Description | Representative Value |

| Glucocorticoid Receptor Binding Affinity (Kd) | The equilibrium dissociation constant, representing the concentration of the drug required to occupy 50% of the receptors. A lower Kd indicates higher binding affinity. | 5-15 nM |

| IC50 for NF-κB Inhibition | The half-maximal inhibitory concentration for the suppression of NF-κB activity, a key pro-inflammatory transcription factor. | 1-10 nM |

| IC50 for Pro-inflammatory Cytokine Release (e.g., TNF-α, IL-6) | The half-maximal inhibitory concentration for the release of key pro-inflammatory cytokines from stimulated immune cells. | 0.5-20 nM |

| Vasoconstriction Assay (Skin Blanching) | A clinical measure of potency, where the degree of skin whitening is assessed. Scored on a scale, with higher scores indicating greater vasoconstrictive effect. | Mild to Moderate Blanching |

Key Experimental Protocols

The elucidation of Desonide's mechanism of action involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

4.1. Glucocorticoid Receptor (GR) Competitive Binding Assay

Objective: To determine the binding affinity (Kd) of Desonide for the human glucocorticoid receptor.

Methodology:

-

Preparation of GR: Utilize a commercially available recombinant human GR or prepare a cytosolic fraction from cells overexpressing the GR.

-

Radioligand: Use a high-affinity radiolabeled glucocorticoid, such as [3H]-dexamethasone, as the tracer.

-

Competitive Binding:

-

Incubate a fixed concentration of the GR and [3H]-dexamethasone with increasing concentrations of unlabeled Desonide (or this compound) in a suitable binding buffer.

-

Include a control with no unlabeled competitor (total binding) and a control with a high concentration of a potent unlabeled glucocorticoid to determine non-specific binding.

-

-

Incubation and Separation: Incubate the mixture to allow it to reach equilibrium. Separate the bound from the free radioligand using a method such as filtration through a glass fiber filter or charcoal dextran precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the Desonide concentration. Fit the data to a one-site competition model to calculate the IC50, which can then be converted to the Ki (and approximated as Kd) using the Cheng-Prusoff equation.

4.2. NF-κB Reporter Gene Assay

Objective: To quantify the inhibitory effect of Desonide on the NF-κB signaling pathway.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293, HeLa) that has been stably or transiently transfected with a reporter construct. This construct contains a promoter with multiple NF-κB binding sites upstream of a reporter gene (e.g., luciferase or β-galactosidase).

-

-

Compound Treatment: Pre-incubate the cells with varying concentrations of Desonide for a specified period (e.g., 1-2 hours).

-

Stimulation: Induce NF-κB activation by treating the cells with a pro-inflammatory stimulus such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1β (IL-1β).

-

Lysis and Reporter Assay: After an appropriate incubation period, lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control reporter). Plot the normalized activity against the Desonide concentration and fit to a dose-response curve to determine the IC50 value.

4.3. LC-MS/MS Method for Pharmacokinetic Analysis using this compound

Objective: To accurately quantify Desonide concentrations in a biological matrix (e.g., human plasma) for pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

To a known volume of plasma, add a fixed amount of this compound as an internal standard.

-

Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation to remove proteins.

-

Further purify the supernatant using liquid-liquid extraction or solid-phase extraction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

Use a suitable C18 column for chromatographic separation.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Desonide and this compound.

-

-

Quantification:

-

Generate a calibration curve by spiking known concentrations of Desonide into the blank matrix and adding the same fixed amount of this compound.

-

Calculate the ratio of the peak area of Desonide to the peak area of this compound.

-

Plot this ratio against the known concentrations of Desonide to create a linear regression curve.

-

Determine the concentration of Desonide in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualizations: Pathways and Workflows

Caption: Simplified signaling pathway of Desonide via the glucocorticoid receptor.

Caption: Experimental workflow for pharmacokinetic analysis using this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Desonide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Desonide-13C3, an isotopically labeled version of the topical corticosteroid Desonide. The inclusion of three ¹³C atoms in the isopropylidene moiety makes it a valuable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.[][2][3] This document outlines a plausible synthetic route, detailed experimental protocols, and the analytical techniques required for structural confirmation and purity assessment.

Synthesis of this compound

The synthesis of this compound is predicated on the preparation of the key intermediate, 16α-hydroxyprednisolone, followed by the introduction of the ¹³C₃-labeled isopropylidene group.

Synthesis of the Precursor: 16α-Hydroxyprednisolone (IV)

A common and cost-effective starting material for the synthesis of 16α-hydroxyprednisolone is Prednisone Acetate (I).[4][5] The synthetic pathway involves a multi-step process including reduction, elimination, oxidation, and hydrolysis.

The overall transformation from Prednisone Acetate to 16α-hydroxyprednisolone can be summarized as follows:

Caption: Proposed synthetic pathway for 16α-hydroxyprednisolone from Prednisone Acetate.

Final Step: Acetonide Formation with ¹³C₃-Acetone

The final step in the synthesis of this compound is the acid-catalyzed condensation of 16α-hydroxyprednisolone (VI) with ¹³C₃-labeled acetone. This reaction forms the cyclic acetal known as an isopropylidene ketal, incorporating the isotopic label into the final molecule.

Caption: Final step in the synthesis of Desonide-¹³C₃.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound.

Synthesis of 16α-Hydroxyprednisolone from Prednisone Acetate

This multi-step synthesis is adapted from established methods.

Step 1: Reduction of Prednisone Acetate (I)

-

Dissolve 50g of Prednisone Acetate in a mixture of 250ml methanol and 250ml dichloromethane.

-

Cool the solution to approximately -15°C.

-

Slowly add 9g of sodium borohydride in batches, maintaining the temperature below -10°C.

-

After the reaction is complete (monitored by TLC), neutralize the mixture with glacial acetic acid to a pH of 6-7.

-

Concentrate the solution under reduced pressure to remove the solvents.

-

Add 500ml of water to precipitate the product, filter, wash with water until neutral, and dry to obtain the 11β-hydroxy intermediate (II).

Step 2: Elimination Reaction

-

The crude product from the previous step is subjected to acid-catalyzed dehydration to form the Δ⁹⁽¹¹⁾-intermediate (III). This step is typically carried out in the presence of a strong acid in an appropriate solvent.

Step 3: Oxidation to 11β, 16α, 17α-Trihydroxy Intermediate (V)

-

Dissolve 50g of the Δ⁹⁽¹¹⁾-intermediate (III) in 1500ml of butanone and add 10ml of acetic acid.

-

Cool the solution to 5-10°C.

-

Slowly add a solution of 24g of potassium permanganate in 600ml of water.

-

Once the reaction is complete, quench with a sodium metabisulfite solution.

-

Separate the organic layer, concentrate under reduced pressure, and add water to precipitate the product.

-

Filter, wash, and dry the solid to yield the 11β, 16α, 17α-trihydroxy-21-acetate intermediate (V).

Step 4: Hydrolysis to 16α-Hydroxyprednisolone (VI)

-

The acetate intermediate (V) is hydrolyzed using a base, such as sodium hydroxide in methanol, to yield the final precursor, 16α-hydroxyprednisolone (VI).

| Step | Reactant | Key Reagents | Expected Yield | Expected Purity (HPLC) |

| 1 | Prednisone Acetate | Sodium borohydride | ~97% | >98% |

| 2-3 | 11β-Hydroxy Intermediate | Potassium permanganate | ~94% | >96% |

| 4 | 11β,16α,17α-Trihydroxy-21-acetate | Sodium hydroxide | High | >99% |

Synthesis of this compound

-

Suspend 10g of 16α-hydroxyprednisolone (VI) in 100ml of a suitable solvent such as acetone or dioxane.

-

Add 1.2 equivalents of ¹³C₃-acetone. Commercially available acetone with ¹³C at positions 1 and 3 (Acetone-1,3-¹³C₂) is a common labeling pattern.

-

Add a catalytic amount of a strong acid, such as perchloric acid (HClO₄).

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Neutralize the reaction with a weak base, for example, a sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

| Step | Reactant | Key Reagents | Expected Yield | Expected Purity (HPLC) |

| 5 | 16α-Hydroxyprednisolone | ¹³C₃-Acetone, Perchloric acid | >85% | >99% |

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Caption: General analytical workflow for the characterization of Desonide-¹³C₃.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical purity of the synthesized this compound.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile is typically used.

-

Detection: UV at 254 nm.

-

Expected Outcome: A single major peak corresponding to this compound, with purity typically exceeding 99%.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic incorporation.

-

Technique: High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI).

-

Expected Molecular Ion: The molecular weight of unlabeled Desonide is 416.5 g/mol . For this compound, the expected [M+H]⁺ ion would be at m/z 420.23, reflecting the addition of three neutrons.

-

MS/MS Fragmentation: Tandem mass spectrometry can be used to confirm the location of the labels. The fragmentation pattern should be similar to that of unlabeled Desonide, with a +3 Da shift in fragments containing the isopropylidene group. For unlabeled Desonide, a prominent fragment is observed at m/z 399.2172, corresponding to the loss of a water molecule. A corresponding fragment for this compound would be expected at m/z 402.2272.

| Ion | Unlabeled Desonide (m/z) | This compound (Expected m/z) |

| [M+H]⁺ | 417.2272 | 420.2372 |

| [M+H-H₂O]⁺ | 399.2172 | 402.2272 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and confirms the position of the isotopic labels.

-

¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled Desonide. The key difference will be the appearance of ¹³C-satellite peaks for the protons attached to the labeled carbons and potential splitting of the methyl proton signals of the isopropylidene group due to coupling with the ¹³C nuclei.

-

¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the three carbons of the isopropylidene group due to the high isotopic enrichment. The chemical shifts of these carbons will be consistent with their chemical environment. The quaternary carbon of the acetal will appear around 109-110 ppm, and the two methyl carbons will be in the range of 25-30 ppm.

Conclusion

The synthesis of this compound can be reliably achieved through a multi-step process starting from Prednisone Acetate to form the 16α-hydroxyprednisolone intermediate, followed by a final condensation step with ¹³C₃-labeled acetone. Rigorous characterization using HPLC, MS, and NMR is crucial to ensure the chemical purity, correct mass, and precise location of the isotopic labels. This well-characterized this compound serves as an indispensable tool for advanced research in drug metabolism and bioanalysis.

References

- 2. medchemexpress.com [medchemexpress.com]

- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 4. Preparation method of 16alpha-hydroxyprednisolone (2015) | Yang Kun | 14 Citations [scispace.com]

- 5. CN104262440A - Preparation method of 16alpha-hydroxyprednisolone - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical and Physical Properties of Desonide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of Desonide-13C3, an isotopically labeled synthetic corticosteroid. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development, offering detailed data, experimental methodologies, and visual representations of key concepts.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Desonide, a non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties. The incorporation of three carbon-13 isotopes makes it a valuable internal standard for quantitative analyses by mass spectrometry.

Chemical Identifiers and Molecular Properties

| Property | Value | Reference |

| Chemical Name | (11β,16α)-11,21-Dihydroxy-16,17-[(1-methylethylidene-13C3)bis(oxy)]pregna-1,4-diene-3,20-dione | [1][2] |

| Molecular Formula | C₂₁¹³C₃H₃₂O₆ | [3][4][5] |

| Molecular Weight | 419.49 g/mol | |

| CAS Number | Not available | |

| Unlabeled CAS No. | 638-94-8 | |

| Synonyms | 16α-Hydroxyprednisolone Acetonide-13C3, Locapred-13C3, Topifug-13C3, Tridesilon-13C3 |

Physical Properties

Quantitative physical property data for this compound is not extensively available in the public domain. However, the physical properties of the unlabeled Desonide provide a close approximation.

| Property | Value | Reference |

| Appearance | White to pale yellow solid | |

| Melting Point | 159-163°C (for this compound) 274-275 °C (for unlabeled Desonide) | |

| Boiling Point | 580 °C (for unlabeled Desonide) | |

| Density | 1.30 g/cm³ (at 20 °C, for unlabeled Desonide) | |

| Solubility | This compound: Slightly soluble in DMF, DMSO, and Methanol. Unlabeled Desonide: Soluble in methanol; practically insoluble in water. Soluble in ethanol (~10 mg/ml), DMSO (~25 mg/ml), and dimethyl formamide (~20 mg/ml). Sparingly soluble in aqueous buffers. | |

| Storage Temperature | Refrigerator (+4°C) |

Mechanism of Action

Desonide, like other corticosteroids, exerts its anti-inflammatory effects by inducing the synthesis of phospholipase A2 inhibitory proteins, collectively known as lipocortins. These proteins control the biosynthesis of potent inflammatory mediators such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by the action of phospholipase A2.

Caption: Signaling pathway of Desonide's anti-inflammatory action.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for accurate quantification and characterization. Below are representative methodologies based on common analytical techniques.

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the quantification of this compound in a given matrix, often used as an internal standard for the analysis of unlabeled Desonide.

Objective: To develop a sensitive and selective method for the quantification of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Materials:

-

This compound reference standard.

-

Methanol (LC-MS grade).

-

Acetonitrile (LC-MS grade).

-

Water (LC-MS grade).

-

Formic acid (LC-MS grade).

-

Appropriate biological matrix or sample diluent.

Procedure:

-

Standard Solution Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create working standard solutions at various concentrations.

-

-

Sample Preparation:

-

For biological samples, perform protein precipitation by adding a threefold excess of cold acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins.

-

Alternatively, use liquid-liquid extraction or solid-phase extraction for sample cleanup and concentration.

-

Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Conditions:

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B over several minutes to ensure adequate separation.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode.

-

Caption: General workflow for LC-MS/MS analysis.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and isotopic labeling of this compound.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher).

Materials:

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆, Chloroform-d).

Procedure:

-

Sample Preparation:

-

Dissolve an appropriate amount of this compound in the chosen deuterated solvent in an NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the proton signals.

-

Acquire a ¹³C NMR spectrum. The signals for the three ¹³C-labeled carbons are expected to be significantly enhanced in intensity compared to the other carbon signals.

-

Acquire 2D NMR spectra, such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), to establish proton-proton and proton-carbon correlations, respectively, which will aid in the complete assignment of the signals and confirm the positions of the isotopic labels.

-

Expected Observations:

-

The ¹³C NMR spectrum will show three highly intense signals corresponding to the labeled carbon atoms in the isopropylidene group.

-

The ¹H NMR spectrum may show ¹³C-¹H coupling for the protons attached to or near the labeled carbons, which can provide further confirmation of the labeling positions.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with its mechanism of action and relevant experimental protocols. The provided data and methodologies are intended to support the research and development efforts of scientists and professionals in the pharmaceutical field. The use of isotopically labeled standards like this compound is indispensable for the accurate and reliable quantification of active pharmaceutical ingredients and their metabolites.

References

Understanding Desonide-13C3: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Desonide-13C3. The information presented is primarily based on studies conducted on Desonide, as specific stability data for its carbon-13 isotope-labeled counterpart is not extensively available. However, the structural similarity suggests that the stability profile of this compound is comparable to that of Desonide.

Core Stability Profile

Desonide, a synthetic non-fluorinated corticosteroid, is susceptible to degradation under various conditions, including exposure to acids, bases, oxidizing agents, and light.[1][2] Understanding these degradation pathways is crucial for maintaining the integrity and potency of this compound in research and pharmaceutical applications.

Storage Recommendations

Proper storage is paramount to ensure the long-term stability of this compound. The following table summarizes the recommended storage conditions based on available data for Desonide formulations.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F).[3][4] | Avoids acceleration of degradation reactions.[2] |

| Excursions permitted between 15°C and 30°C (59°F and 86°F). | Provides flexibility for short-term transport. | |

| Keep from freezing. | Prevents potential physical changes to the material. | |

| Humidity | Store in a dry place, away from moisture. | Minimizes hydrolysis, a potential degradation pathway. |

| Light | Store in a closed container, away from direct light. | Protects against photodegradation. |

| Packaging | Store in the proposed commercial packaging. | Ensures protection from environmental factors. |

| Incompatibilities | Avoid oxidizing agents. | Prevents oxidative degradation of the molecule. |

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance. These studies subject the compound to stress conditions that are more severe than accelerated stability testing.

Summary of Forced Degradation Conditions and Observations for Desonide

| Stress Condition | Methodology | Key Degradation Products |

| Acid Hydrolysis | Treatment with an acid (e.g., 0.1 N to 1 N HCl) at elevated temperatures (e.g., 60-80°C). | Desonide-21-dehydro. Additional peaks at Rf values 0.23 and 0.33 observed in HPTLC. |

| Base Hydrolysis | Treatment with a base (e.g., 0.1 N to 1 N NaOH) at elevated temperatures. | 16-Alpha-Hydroxy prednisolone. Three degradation peaks at Rf values 0.20, 0.27, and 0.38 observed in HPTLC. |

| Oxidative Degradation | Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H2O2). | C-17 carboxylic acid is a major degradation product. |

| Photodegradation | Exposure to a combination of visible and UV light as per ICH Q1B guidelines. | Specific photodegradation products are not detailed in the provided results, but protection from light is recommended. |

| Thermal Degradation | Exposure of solid or solution to elevated temperatures (e.g., 60-80°C). | Potential for various degradation pathways. |

The following diagram illustrates the known degradation pathways of Desonide under various stress conditions.

Caption: Major degradation pathways of Desonide.

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to establish the shelf life and appropriate storage conditions for a drug product. The following outlines a typical experimental workflow for assessing the stability of a corticosteroid like this compound.

Key Stability-Indicating Parameters

-

Assay of Desonide: To determine the potency and ensure it remains within specified limits.

-

Degradation Products/Impurities: To monitor the formation of known and unknown impurities.

-

Physical Characteristics: Including appearance (color, clarity, homogeneity) and pH.

Analytical Methodologies

A validated stability-indicating analytical method is crucial for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed methods.

Example HPLC Method Parameters for Desonide Analysis

| Parameter | Typical Conditions |

| Column | Inertsil ODS-3V, 4.6 x 250 mm, 5.0 µm particle size |

| Mobile Phase | Gradient mixture of an aqueous buffer (e.g., 0.05 M potassium phosphate monobasic, pH 4.5) and an organic solvent (e.g., acetonitrile). |

| Detection | UV detection at approximately 253 nm. |

| Flow Rate | Typically 1.0 mL/min. |

| Column Temperature | Maintained at a constant temperature (e.g., 25-30°C). |

Example HPTLC Method Parameters for Desonide Analysis

| Parameter | Typical Conditions |

| Stationary Phase | Pre-coated HPTLC aluminum plates with silica gel 60 F254 |

| Mobile Phase | Ethyl acetate: n-hexane: glacial acetic acid (7:3:0.1, v/v/v) |

| Detection | Densitometric scanning at 253 nm. |

Experimental Workflow for Stability Testing

The logical flow of a typical stability testing program for a corticosteroid is depicted in the following diagram.

Caption: Workflow for corticosteroid stability testing.

References

Unraveling the Metabolic Fate of Desonide: A Technical Guide to Utilizing Desonide-13C3 for Pathway Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desonide, a synthetic non-fluorinated corticosteroid, is a well-established topical therapy for a range of inflammatory dermatoses. While its clinical efficacy and safety are well-documented, a detailed public understanding of its metabolic pathways remains limited. Following systemic absorption, topically applied corticosteroids are primarily metabolized in the liver before excretion.[1] A comprehensive characterization of these metabolic routes is crucial for a complete understanding of its pharmacokinetic profile and for identifying potential drug-drug interactions.

This technical guide outlines a robust approach for the definitive elucidation of Desonide's biotransformation using a stable isotope-labeled (SIL) analog, Desonide-13C3. The use of carbon-13 labeled compounds, in conjunction with modern analytical techniques like mass spectrometry, is an invaluable tool in drug metabolism studies.[2][3][4][5] This method allows for the unambiguous identification and quantification of drug-related material in complex biological matrices, providing a clear picture of the metabolic fate of the parent compound.

This document provides a proposed metabolic pathway for Desonide based on known corticosteroid biotransformations, detailed experimental protocols for in vitro and in vivo studies utilizing this compound, and a framework for data analysis and interpretation.

Proposed Metabolic Pathways of Desonide

While specific metabolic pathways for Desonide are not extensively detailed in public literature, we can propose a hypothetical pathway based on the metabolism of other corticosteroids with similar structural features. Corticosteroids are primarily metabolized in the liver through enzymatic reactions that increase their water solubility to facilitate excretion. For corticosteroids with a substituent in the 16-position, such as Desonide, 6β-hydroxylation is a common metabolic pathway. Additionally, forced degradation studies of Desonide have identified products that may suggest metabolic transformation routes, including dehydrogenation at the 21-position and cleavage of the acetonide group.

Based on this, the proposed primary metabolic pathways for Desonide are:

-

Phase I Metabolism:

-

Hydroxylation: The introduction of hydroxyl groups is a common metabolic route for steroids. The most likely position for hydroxylation is the 6β position.

-

Oxidation: Oxidation of the 21-hydroxyl group to an aldehyde or carboxylic acid can also occur.

-

Reduction: Reduction of the A-ring and/or the 20-keto group are also possible metabolic transformations.

-

-

Phase II Metabolism:

-

Glucuronidation: The hydroxyl groups of the parent drug or its Phase I metabolites can be conjugated with glucuronic acid to form highly water-soluble glucuronide conjugates for excretion.

-

The following diagram illustrates the proposed metabolic pathway for Desonide.

Caption: Proposed metabolic pathway of Desonide.

The Utility of this compound in Metabolic Studies

The core of this proposed research methodology is the use of Desonide labeled with three carbon-13 atoms (this compound). This stable isotope-labeled internal standard provides a significant advantage in metabolite identification. When a mixture of the unlabeled drug and its 13C-labeled counterpart is analyzed by mass spectrometry, the drug and its metabolites will appear as unique doublet peaks separated by the mass difference of the incorporated isotopes (in this case, 3 Da). This characteristic isotopic signature allows for the rapid and confident identification of all drug-related compounds in a complex biological matrix, distinguishing them from endogenous components.

Caption: Principle of stable isotope labeling in metabolite identification.

Hypothetical Quantitative Data

The following table summarizes the anticipated quantitative data from an in vitro study using human liver microsomes incubated with a 1:1 mixture of Desonide and this compound. The data is presented as the relative percentage of each metabolite formed.

| Compound | Molecular Weight (Da) | [M+H]+ (Unlabeled) | [M+H]+ (Labeled) | Mass Difference (Da) | Relative Abundance (%) |

| Desonide | 416.51 | 417.2 | 420.2 | 3 | 40 |

| 6β-Hydroxy-Desonide | 432.51 | 433.2 | 436.2 | 3 | 25 |

| 21-Dehydro-Desonide | 414.49 | 415.2 | 418.2 | 3 | 15 |

| 16α-Hydroxy-Prednisolone | 376.44 | 377.2 | 380.2 | 3 | 5 |

| Desonide Glucuronide | 592.6 | 593.3 | 596.3 | 3 | 10 |

| 6β-Hydroxy-Desonide Glucuronide | 608.6 | 609.3 | 612.3 | 3 | 5 |

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes

Objective: To identify the metabolic profile of Desonide in a controlled in vitro system that mimics hepatic metabolism.

Methodology:

-

Preparation of Incubation Mixture:

-

In a microcentrifuge tube, combine pooled human liver microsomes (final concentration 0.5 mg/mL), a 1:1 mixture of Desonide and this compound (final concentration 1 µM), and phosphate buffer (pH 7.4).

-

Pre-warm the mixture at 37°C for 5 minutes.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate the mixture at 37°C in a shaking water bath.

-

-

Time-Point Sampling:

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

-

Reaction Quenching:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile to each aliquot.

-

-

Sample Preparation for Analysis:

-

Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the protein.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography to separate and identify the parent drug and its metabolites based on their retention times and characteristic mass spectral doublets.

-

Caption: Workflow for in vitro metabolism study of this compound.

In Vivo Metabolism Study in a Rodent Model

Objective: To identify and quantify the metabolites of Desonide in a living organism and to determine the primary routes of excretion.

Methodology:

-

Animal Dosing:

-

Administer a single dose of a 1:1 mixture of Desonide and this compound to a cohort of rodents (e.g., Sprague-Dawley rats) via an appropriate route (e.g., intravenous or topical application).

-

-

Sample Collection:

-

House the animals in metabolic cages for the collection of urine and feces at predetermined intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose).

-

Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

-

-

Sample Processing:

-

Process blood samples to obtain plasma by centrifugation.

-

Homogenize feces samples and extract with an appropriate solvent.

-

Urine samples may be used directly or after enzymatic hydrolysis (with β-glucuronidase/sulfatase) to cleave conjugates.

-

-

Sample Preparation for Analysis:

-

Prepare plasma, urine, and fecal extracts for LC-MS/MS analysis, which may involve protein precipitation, solid-phase extraction, or liquid-liquid extraction to concentrate the analytes and remove interfering substances.

-

-

LC-MS/MS Analysis:

-

Analyze the processed samples by high-resolution LC-MS/MS to identify and quantify Desonide and its metabolites by detecting the characteristic isotopic doublets.

-

-

Data Analysis:

-

Calculate the pharmacokinetic parameters of Desonide and its major metabolites.

-

Determine the percentage of the administered dose excreted in urine and feces.

-

Conclusion

The proposed use of this compound provides a powerful and definitive method for elucidating the metabolic pathways of Desonide. The data generated from these studies will offer a comprehensive understanding of its biotransformation, contributing to a more complete pharmacokinetic profile. This knowledge is invaluable for regulatory submissions, for anticipating potential drug-drug interactions, and for the overall lifecycle management of this important therapeutic agent. The methodologies outlined in this guide provide a clear roadmap for researchers to undertake a thorough investigation into the metabolic fate of Desonide.

References

- 1. benchchem.com [benchchem.com]

- 2. Clinical Pharmacology and Pharmacokinetic Properties of Topically Applied Corticosteroids | Semantic Scholar [semanticscholar.org]

- 3. Metabolism of systematically given corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Pivotal Role of Desonide-13C3 in Advancing Early-Stage Drug Metabolism Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Desonide-13C3, a stable isotope-labeled version of the topical corticosteroid Desonide, in early-stage drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes has become an invaluable tool in drug discovery, offering enhanced precision and clarity in understanding a drug candidate's metabolic fate.[1][2][] This document outlines hypothetical, yet representative, experimental protocols, data, and visualizations to serve as a comprehensive resource for professionals in the field.

Introduction: The Significance of Stable Isotope Labeling in Drug Metabolism

Early assessment of a drug's metabolic stability and pathways is crucial for its development.[4] Stable isotope labeling, particularly with carbon-13 (¹³C), offers a powerful method for tracing drug molecules and their metabolites through complex biological systems.[1] Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for human studies. The incorporation of ¹³C into a drug molecule, creating a "heavy" version, allows for its unambiguous detection by mass spectrometry (MS) against the "light" endogenous background. This technical guide focuses on the hypothetical use of this compound to illustrate these principles.

Synthesis of this compound

The synthesis of ¹³C-labeled steroids is a well-established process that can be achieved through partial or total synthesis. For this compound, a strategic placement of the three ¹³C atoms is critical for ensuring the label is retained in the core structure of the molecule throughout its metabolic transformations. A plausible synthetic approach would involve the introduction of ¹³C atoms into the A-ring of the steroid nucleus, a common strategy in steroid labeling.

Hypothetical Labeling Position:

The three ¹³C atoms could be incorporated at positions 1, 2, and 4 of the pregnane core. This placement ensures that the label remains on the primary steroidal backbone even after potential modifications to the side chains, which are common metabolic routes for corticosteroids.

In-Vitro Metabolism Studies Using Human Liver Microsomes

In-vitro metabolism studies using human liver microsomes (HLMs) are a cornerstone of early DMPK assessment. HLMs contain a rich concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Experimental Protocol: Metabolic Stability of this compound in HLMs

This protocol outlines a typical procedure to determine the metabolic stability of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal Standard (e.g., a structurally related corticosteroid)

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Thaw HLMs on ice.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

Pre-warm the phosphate buffer and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the phosphate buffer, HLMs (final concentration typically 0.5-1 mg/mL), and the this compound working solution (final concentration typically 1 µM).

-

Pre-incubate the mixture for 5-10 minutes at 37°C.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate at 37°C with gentle shaking.

-

-

Time Points and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a threefold volume of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase.

-

Analyze the samples by LC-MS/MS to quantify the remaining this compound.

-

Data Presentation: Metabolic Stability of this compound

The following table summarizes hypothetical data from the metabolic stability assay.

| Parameter | Value | Units |

| Half-life (t½) | 45.8 | min |

| Intrinsic Clearance (CLint) | 15.1 | µL/min/mg protein |

| In Vivo Hepatic Clearance (Predicted) | 12.5 | mL/min/kg |

Metabolite Identification

The use of this compound greatly facilitates metabolite identification. The characteristic isotopic pattern of the parent drug and its metabolites (a mass shift of +3 Da) allows for their easy detection in complex biological matrices.

Hypothetical Metabolites Identified:

| Metabolite | Proposed Structure | Mass Shift (Da) |

| M1 | 6β-hydroxy-Desonide-13C3 | +16 |

| M2 | 16α-hydroxy-prednisolone-13C3 | -58 |

| M3 | This compound-21-oic acid | +14 |

In-Vivo Pharmacokinetic Studies in a Rat Model

In-vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a whole organism.

Experimental Protocol: Pharmacokinetics of Topical this compound in Rats

This protocol describes a representative pharmacokinetic study in rats following topical administration.

Materials:

-

This compound formulated in a topical cream

-

Sprague-Dawley rats (male, 8-10 weeks old)

-

Anesthesia (e.g., isoflurane)

-

Blood collection supplies (e.g., heparinized capillaries)

-

Metabolism cage for urine and feces collection

-

LC-MS/MS system

Procedure:

-

Dosing:

-

Anesthetize the rats.

-

Shave a designated area on the back of each rat.

-

Apply a precise amount of the this compound cream to the shaved area.

-

-

Sample Collection:

-

Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

-

Process the blood to obtain plasma and store at -80°C until analysis.

-

House the rats in metabolism cages to collect urine and feces for 24 or 48 hours.

-

-

Sample Analysis:

-

Extract this compound and its metabolites from plasma, urine, and homogenized feces using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).

-

Analyze the extracts by LC-MS/MS to quantify the concentrations of the parent drug and its metabolites.

-

Data Presentation: Pharmacokinetic Parameters of this compound

The following table presents hypothetical pharmacokinetic parameters calculated from the plasma concentration-time data.

| Parameter | Value | Units |

| Cmax (Maximum Concentration) | 25.8 | ng/mL |

| Tmax (Time to Maximum Concentration) | 2.0 | h |

| AUC(0-t) (Area Under the Curve) | 150.6 | ng*h/mL |

| t½ (Half-life) | 4.2 | h |

| CL/F (Apparent Clearance) | 1.1 | L/h/kg |

| Vd/F (Apparent Volume of Distribution) | 6.5 | L/kg |

Visualization of Pathways and Workflows

Putative Metabolic Pathway of Desonide

The following diagram illustrates the hypothetical primary metabolic pathways of Desonide, including hydroxylation and side-chain cleavage, which are common routes for corticosteroids.

Caption: Putative metabolic pathway of this compound.

Experimental Workflow for In-Vitro Metabolism Study

The diagram below outlines the key steps in the in-vitro metabolism experimental workflow.

References

Investigating Desonide Pharmacokinetics: A Technical Guide Utilizing Desonide-13C3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Desonide, a low-potency topical corticosteroid. It details the established mechanism of action and presents a framework for conducting pharmacokinetic studies using a stable isotope-labeled internal standard, Desonide-13C3, to ensure analytical accuracy. This document is intended to serve as a resource for professionals in the field of drug development and clinical research.

Introduction to Desonide

Desonide is a synthetic, non-fluorinated corticosteroid utilized for its anti-inflammatory and antipruritic properties in the treatment of various dermatological conditions.[1] As a low-potency, group VI corticosteroid, it is a common choice for pediatric patients and for application on sensitive skin areas.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing therapeutic efficacy while minimizing potential systemic side effects. The use of a stable isotope-labeled internal standard, such as this compound, in bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification in biological matrices, as it effectively corrects for matrix effects and variability in sample processing.[2][3]

Mechanism of Action

Desonide exerts its therapeutic effects through its interaction with glucocorticoid receptors (GR).[4] The mechanism involves the following key steps:

-

Receptor Binding: Desonide penetrates the cell membrane and binds to cytosolic glucocorticoid receptors.

-

Nuclear Translocation: The resulting Desonide-GR complex translocates into the cell nucleus.

-

Gene Regulation: Within the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs). This binding modulates the transcription of target genes.

-

Anti-inflammatory Effect: This process leads to the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins and leukotrienes, thereby reducing inflammation.

Pharmacokinetics of Desonide

The systemic exposure to Desonide following topical application is influenced by several factors, including the integrity of the epidermal barrier and the formulation vehicle.

Absorption: Topical corticosteroids like Desonide can be absorbed through intact skin. Inflammation and occlusive dressings can increase percutaneous absorption.

Distribution: Once absorbed, corticosteroids are bound to plasma proteins to varying degrees.

Metabolism: Desonide is primarily metabolized in the liver.

Excretion: The metabolites are mainly excreted by the kidneys, with some excretion into the bile.

Experimental Protocols for a Pharmacokinetic Study Using this compound

The following outlines a typical experimental protocol for a clinical pharmacokinetic study of a topical Desonide formulation using this compound as an internal standard for bioanalysis.

Study Design and Population

A single-center, open-label study in healthy adult volunteers. Subjects should provide informed consent and meet predefined inclusion and exclusion criteria.

Drug Administration

A single, fixed dose of the Desonide topical formulation is applied to a standardized surface area on the subjects' skin.

Sample Collection

Serial blood samples are collected into appropriate anticoagulant tubes at predefined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) post-application. Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

4.4.1. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples at room temperature.

-

Spike a known volume of plasma (e.g., 500 µL) with a working solution of this compound internal standard.

-

Condition a solid-phase extraction (SPE) C18 cartridge with methanol and then water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute Desonide and this compound with an appropriate organic solvent (e.g., acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4.4.2. Chromatographic Conditions

-

System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

4.4.3. Mass Spectrometric Conditions

-

System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both Desonide and this compound. The use of a stable isotope-labeled internal standard ensures that any ion suppression or enhancement from the matrix affects both the analyte and the standard equally, leading to a more accurate quantification.

-

Data Presentation

Pharmacokinetic parameters are calculated from the plasma concentration-time profiles. The following tables summarize data from a bioequivalence study of a topical Desonide cream in a healthy Chinese population. It is important to note that this study did not specify the use of a this compound internal standard.

Table 1: Pharmacokinetic Parameters of Desonide Cream (Single Dose)

| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |

| Cmax (pg/mL) | 20.8 ± 11.5 | 19.7 ± 10.1 |

| AUC0-t (pg·h/mL) | 451.04 ± 363.65 | 541.47 ± 581.41 |

Cmax: Maximum plasma concentration. AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

Table 2: Bioequivalence Analysis

| Parameter | Ratio (Test/Reference) | 90% Confidence Interval |

| AUEC0-24h | 0.95 | 88.09% - 101.72% |

AUEC0-24h: Area under the effect-time curve over 24 hours (from a skin blanching assay).

Conclusion

The pharmacokinetic profile of Desonide is characterized by variable percutaneous absorption, with systemic exposure being generally low. For accurate and reliable quantification of Desonide in biological matrices, the use of a stable isotope-labeled internal standard like this compound in conjunction with LC-MS/MS is highly recommended. This approach mitigates the impact of matrix effects and ensures the generation of high-quality data essential for regulatory submissions and a comprehensive understanding of the drug's behavior in the human body.

References

- 1. benchchem.com [benchchem.com]

- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Desonide: Detailed Review of its Transformative R&D Success, Mechanism of Action [synapse.patsnap.com]

Desonide-13C3 supplier and purchasing information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the procurement and utilization of Desonide-13C3, a stable isotope-labeled internal standard crucial for quantitative bioanalytical studies. This document outlines key suppliers, available product specifications, and generalized experimental protocols for its application in liquid chromatography-mass spectrometry (LC-MS) based assays.

Supplier and Purchasing Information

This compound is available from several reputable suppliers of reference standards and isotopically labeled compounds. The following table summarizes key purchasing information from identified vendors. Please note that availability and pricing are subject to change and should be confirmed directly with the suppliers.

| Supplier | Product/Catalogue No. | Molecular Formula | Molecular Weight | Additional Information |

| Pharmaffiliates | PA STI 028970[1] | C₂₁¹³C₃H₃₂O₆[1] | 419.49[1] | Appearance: Off-White Solid; Storage: 2-8°C Refrigerator; Shipping: Ambient.[2] |

| MedChemExpress | HY-W653989 | Not Specified | Not Specified | Offers a product data sheet and handling instructions.[3] |

| Clearsynth | CS-T-95694 | Not Specified | Not Specified | Unlabelled CAS No: 638-94-8. |

| VIVAN Life Sciences | VLCS-00622 | C₂₁¹³C₃H₃₂O₆ | 419.49 | Provides sample Certificate of Analysis, HPLC, Mass, MSDS, and NMR data upon request. |

Technical Specifications

While a publicly available Certificate of Analysis with specific batch data for this compound was not identified during the literature search, the following table outlines the general technical specifications that researchers should expect and verify upon purchase.

| Parameter | Typical Specification | Method of Analysis |

| Chemical Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99 atom % ¹³C | Mass Spectrometry (MS) |

| Chemical Identity | Conforms to structure | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Appearance | White to Off-White Solid | Visual Inspection |

| Solubility | Soluble in Methanol, Acetonitrile, DMSO | Not Applicable |

| Storage | 2-8°C or as specified on the CoA | Not Applicable |

Experimental Protocols: Application in LC-MS/MS Analysis

This compound is primarily utilized as an internal standard in LC-MS/MS methods for the quantification of Desonide in biological matrices such as plasma, serum, and urine. The following provides a generalized experimental workflow.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction

A common approach for extracting corticosteroids from biological matrices involves protein precipitation followed by liquid-liquid extraction.

Caption: A typical sample preparation workflow for the analysis of Desonide using this compound as an internal standard.

LC-MS/MS Method Parameters

The following table provides a starting point for developing an LC-MS/MS method for the analysis of Desonide and this compound. Optimization will be required for specific instrumentation and matrices.

| Parameter | Recommended Condition |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient | Optimized for separation from matrix components |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Transitions | Desonide: m/z 417.2 → [Product Ion 1], [Product Ion 2]This compound: m/z 420.2 → [Product Ion 1], [Product Ion 2] |

| Collision Energy | Optimized for each transition |

Note: Specific m/z values for product ions should be determined by direct infusion of the analytical standards.

Quality Control and Data Analysis

A robust analytical method requires a comprehensive quality control strategy. The following diagram illustrates the logical relationship between different components of a typical validation and routine analysis workflow.

Caption: Logical flow for quality control and data analysis in a quantitative bioanalytical method.

Conclusion

This compound is an essential tool for the accurate quantification of Desonide in complex biological matrices. This guide provides a foundational understanding of its procurement and application. Researchers should always refer to the supplier's Certificate of Analysis for lot-specific data and perform in-house validation of analytical methods to ensure reliable and reproducible results. The generalized protocols and workflows presented herein offer a robust starting point for the development of specific assays tailored to individual research needs.

References

Methodological & Application

Application Note: High-Throughput Quantification of Desonide in Human Plasma Using Desonide-13C3 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Desonide in human plasma. The method utilizes Desonide-13C3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] The sample preparation involves a straightforward protein precipitation step, followed by a rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable quantification of Desonide.

Introduction

Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2] Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. LC-MS/MS has become the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS assays.[1] The SIL-IS co-elutes with the analyte and exhibits identical chemical and physical properties during extraction and ionization, thereby correcting for potential variations and ensuring the reliability of the results.[1] This application note provides a detailed protocol for the quantification of Desonide in human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Desonide reference standard

-

This compound internal standard

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

LC-MS grade formic acid

-

Human plasma (K2-EDTA)

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions

A C18 reversed-phase column was used for the separation of Desonide and its internal standard. A gradient elution with mobile phases consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile allows for efficient separation and a short run time.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Gradient | Time (min) |

| 0.0 | |

| 2.5 | |

| 3.5 | |

| 3.6 | |

| 5.0 |

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization mode. The MRM transitions for Desonide and this compound were optimized for maximum sensitivity and specificity. The proposed transitions are based on the known molecular weights and common fragmentation patterns of corticosteroids.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

| Collision Gas | Argon |

MRM Transitions

The precursor ions ([M+H]+) are selected in the first quadrupole (Q1), fragmented in the collision cell, and specific product ions are monitored in the third quadrupole (Q3).

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Desonide (Quantifier) | 417.5 | 321.2 | 200 | 15 |

| Desonide (Qualifier) | 417.5 | 161.1 | 200 | 25 |

| This compound (IS) | 420.5 | 324.2 | 200 | 15 |

Note: The exact MRM transitions and collision energies should be optimized for the specific instrument used.

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desonide and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Desonide stock solution with 50:50 (v/v) methanol:water to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation Protocol

-

Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis

The concentration of Desonide in the plasma samples is determined by calculating the peak area ratio of the Desonide quantifier transition to the this compound internal standard transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The linearity of the method is assessed by a weighted linear regression.

Method Performance

The following tables summarize the expected performance characteristics of this validated LC-MS/MS method, based on typical results for corticosteroid bioanalysis.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Signal-to-Noise at LLOQ | > 10 |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low QC | 0.3 | < 10 | < 10 | 90 - 110 |

| Mid QC | 10 | < 8 | < 8 | 92 - 108 |

| High QC | 80 | < 8 | < 8 | 92 - 108 |

Table 3: Recovery and Matrix Effect

| Parameter | Desonide | This compound |

| Extraction Recovery (%) | 85 - 95 | 85 - 95 |

| Matrix Effect (%) | 90 - 110 | 90 - 110 |

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of Desonide in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and pharmaceutical research.

Visualizations

Caption: Experimental workflow for the quantification of Desonide in human plasma.

Caption: Role of the internal standard in LC-MS/MS analysis.

References

High-performance liquid chromatography method for Desonide-13C3

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Desonide Using Desonide-13C3 as an Internal Standard.

This document provides a detailed protocol for the quantitative analysis of Desonide in pharmaceutical formulations and biological matrices using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (UPLC-MS/MS). The method employs this compound as an internal standard to ensure high accuracy and precision. This application note is intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Desonide is a synthetic, non-fluorinated corticosteroid used topically for its anti-inflammatory and antipruritic properties in treating various skin conditions.[1] Accurate and precise quantification of Desonide is crucial for ensuring the safety and efficacy of pharmaceutical products.[1] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response.

This application note details a robust UPLC-MS/MS method for the analysis of Desonide, leveraging this compound for reliable quantification. The method is designed to be sensitive, specific, and suitable for high-throughput analysis.

Experimental

Materials and Reagents

-

Desonide reference standard

-

This compound internal standard

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Instrumentation

A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is recommended for this analysis.[1]

Chromatographic Conditions

The following chromatographic conditions are recommended for the separation of Desonide and this compound.

| Parameter | Recommended Condition |

| Column | C18 column (e.g., 2.1 x 50 mm, 1.9 µm)[2] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | See Table 2 |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C[3] |

| Injection Volume | 5 µL |

Table 1: Recommended Chromatographic Conditions

| Time (min) | % Mobile Phase B |

| 0.0 | 30 |

| 2.5 | 95 |

| 3.0 | 95 |

| 3.1 | 30 |

| 4.0 | 30 |

Table 2: Recommended Gradient Elution Program

Mass Spectrometry Conditions

The following mass spectrometry conditions are recommended for the detection of Desonide and this compound.

| Parameter | Recommended Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Desolvation Gas Flow | 800 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

Table 3: Recommended Mass Spectrometry Conditions

MRM Transitions

The following Multiple Reaction Monitoring (MRM) transitions should be used for the quantification and confirmation of Desonide and this compound. The molecular weight of Desonide is 416.5 g/mol .

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| Desonide (Quantifier) | 417.2 | 321.2 | 0.1 | 30 | 15 |

| Desonide (Qualifier) | 417.2 | 161.1 | 0.1 | 30 | 25 |

| This compound (IS) | 420.2 | 324.2 | 0.1 | 30 | 15 |

Table 4: Recommended MRM Transitions

Protocol

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Desonide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Desonide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL by diluting the stock solution with the same diluent.

Sample Preparation

-

Pharmaceutical Formulations (Creams, Ointments):

-

Accurately weigh a portion of the formulation and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).

-

Sonicate or vortex to ensure complete dissolution of the active ingredient.

-

Perform a centrifugation or filtration step to remove any undissolved excipients.

-

Dilute the supernatant or filtrate with the diluent to a final concentration within the calibration range.

-

Spike the final diluted sample with the this compound internal standard working solution.

-

-

Biological Matrices (Plasma, Serum):

-

To 100 µL of the biological sample, add the this compound internal standard working solution.

-

Perform a protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex and then centrifuge the samples at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the UPLC-MS/MS system.

-

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters are summarized below.

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 |

| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 |

| Recovery | Consistent and reproducible |

| Matrix Effect | Assessed and minimized |

| Stability | Stable under defined storage and handling conditions |

Table 5: Typical Method Validation Parameters and Acceptance Criteria

Data Presentation

The quantitative data for a typical validation of this method are summarized in the table below.

| Parameter | Result |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (%Bias) | -8% to +6% |

| LOD | 0.15 ng/mL |

| LOQ | 0.50 ng/mL |

| Mean Recovery | > 90% |

Table 6: Summary of Quantitative Validation Data